3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCMEYZNEXEIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.
Introduction of the chlorophenyl group: This is usually achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the furochromenyl core.
Addition of the propanoic acid side chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds containing the furochromenone structure exhibit significant anticancer properties. The presence of the 4-chlorophenyl group enhances the compound's ability to inhibit tumor growth. Research has shown that derivatives of furochromenone can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of inflammatory diseases. This makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory disorders .
3. Antimicrobial Activity
Research indicates that 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents .
Pharmacological Applications
1. Enzyme Inhibition
The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit cyclooxygenase enzymes (COX) positions it as a potential therapeutic agent for pain management and inflammation reduction .
2. Neuroprotective Effects
Preliminary studies have suggested that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its antioxidant properties could help mitigate oxidative stress in neuronal cells .
Material Sciences
1. Development of Novel Materials
The unique chemical structure allows for the synthesis of polymers and materials with specific properties. Researchers are exploring its use in creating biodegradable plastics and other sustainable materials that could reduce environmental impact while maintaining desirable mechanical properties .
2. Photovoltaic Applications
Emerging research indicates that derivatives of furochromenone can be utilized in organic photovoltaic cells due to their light absorption characteristics. This application could lead to advancements in solar energy technology by improving the efficiency of energy conversion processes .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a series of furochromenone derivatives, including 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid, exhibited potent cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In a recent clinical trial, a modified version of this compound was tested on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient mobility, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its utility in developing new therapeutic strategies against antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
- 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Uniqueness
3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid (CAS: 777857-52-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the biological activities of this compound, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.
Chemical Structure and Properties
The chemical structure of 3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is characterized by a furochromene backbone with a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 382.8 g/mol. The compound exhibits a high degree of stability under physiological conditions, making it a suitable candidate for various biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, it has been shown to selectively inhibit the proliferation of cancer cells while sparing normal cells. For instance, research involving HCT-116 colon cancer cells demonstrated that the compound exhibited significant antiproliferative activity with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL across various derivatives tested .
Table 1: Antiproliferative Activity Against Cancer Cells
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| 7a | HCT-116 | 0.12 |
| 7g | HCT-116 | 0.12 |
| 7d | HCT-116 | 0.81 |
These findings suggest that compounds derived from this class may act through specific signaling pathways, particularly those involving heat shock proteins (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival and proliferation .
The mechanism by which 3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This has been evidenced through DAPI staining assays, which indicated nuclear disintegration in treated cancer cells, a hallmark of apoptotic cell death . Additionally, molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cell cycle regulation and apoptosis.
Pharmacological Effects
Beyond its anticancer properties, this compound also exhibits other pharmacological activities:
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of enzymes such as acetylcholinesterase and urease, suggesting possible applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis.
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on the furochromene structure. Among these derivatives, specific compounds demonstrated enhanced selectivity towards cancerous cells compared to non-cancerous cells like HEK-293, confirming their potential as targeted therapies in oncology .
Q & A
Q. What are the recommended analytical methods for structural characterization of this compound?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula and fragmentation patterns.
- NMR Spectroscopy: ¹H and ¹³C NMR (with DEPT and COSY) to resolve the fused furochromen ring system and substituent positions, particularly the 4-chlorophenyl and methyl groups .
- HPLC-PDA: For purity assessment, using C18 columns and gradient elution with acetonitrile/water (0.1% formic acid) to detect impurities (e.g., related chromenone derivatives) .
Q. How can synthetic routes be optimized to minimize impurities?
Methodological Answer: Impurity profiles (e.g., chlorophenyl byproducts or incomplete ring closure) are critical for pharmacological applications. Strategies include:
- Stepwise Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., furochromen precursors) .
- Reaction Monitoring: TLC or in-situ FTIR to track key steps like Claisen-Schmidt condensation or cyclization .
- Recrystallization: Ethanol/water mixtures to remove polar impurities (e.g., unreacted 4-chlorophenylacetic acid derivatives) .
Example Contradiction Resolution:
Discrepancies in reported yields (40–70%) may arise from solvent polarity effects during cyclization. Replicating conditions with anhydrous DMF vs. THF can resolve inconsistencies .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity in kinase inhibition assays?
Methodological Answer: The compound’s furochromen core and propanoic acid side chain suggest dual binding modes:
- Docking Studies: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model interactions between the chlorophenyl group and hydrophobic pockets .
- SAR Analysis: Compare with analogs lacking the methyl group (reduced activity) or with methoxy substituents (altered selectivity) .
Data Contradiction Analysis:
Conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.3 µM) may stem from assay conditions (ATP concentration variations) or cell line specificity (HeLa vs. HEK293). Standardize protocols using recombinant kinases .
Q. How does the compound’s solubility profile impact in vivo pharmacokinetics?
Methodological Answer: The propanoic acid moiety enhances water solubility (~1.2 mg/mL at pH 7.4), but the hydrophobic furochromen ring limits bioavailability. Strategies include:
Q. What experimental frameworks resolve contradictions in reported metabolic stability data?
Methodological Answer: Discrepancies in hepatic microsomal half-life (t₁/₂ = 15 min vs. 45 min) require:
- CYP Isozyme Profiling: Use recombinant CYP3A4/2D6 to identify primary metabolizing enzymes .
- Species-Specific Differences: Compare human vs. rat microsomes; adjust for interspecies variability in clearance predictions .
Theoretical Linkage:
Align findings with QSPR models to predict metabolite formation (e.g., glucuronidation at the propanoic acid group) .
Methodological Guidance for Research Design
Q. How to design a robust structure-activity relationship (SAR) study?
Methodological Answer:
- Core Modifications: Synthesize analogs with halogens (F, Br) replacing Cl on the phenyl ring to assess electronic effects .
- Side Chain Variation: Replace propanoic acid with acetic acid or amide derivatives to probe hydrogen-bonding requirements .
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate assays with orthogonal methods (SPR vs. fluorescence polarization) .
Q. What statistical approaches address variability in biological replicate data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
